N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide

PROTAC Cereblon Exit Vector

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide (CAS 1020971-45-2; free base MW 273.29 g·mol⁻¹) is a 5‑substituted isoindoline‑1,3‑dione derivative that functions as a functionalized cereblon (CRBN) ligand for PROTAC development. The compound is commercially supplied as both the free base (purity ≥95%) and the hydrochloride salt (CAS 1423024-88-7, MW 309.75 g·mol⁻¹, purity ≥98%), which are characterized by HPLC, MS, and NMR.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B13316416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20)
InChIKeyQXBFEIDTPNTYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide – Structural Identity and Procurement-Quality Benchmarks


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide (CAS 1020971-45-2; free base MW 273.29 g·mol⁻¹) is a 5‑substituted isoindoline‑1,3‑dione derivative that functions as a functionalized cereblon (CRBN) ligand for PROTAC development . The compound is commercially supplied as both the free base (purity ≥95%) and the hydrochloride salt (CAS 1423024-88-7, MW 309.75 g·mol⁻¹, purity ≥98%), which are characterized by HPLC, MS, and NMR . Its piperidine‑4‑carboxamide appendage provides a basic secondary amine (predicted pKa ~9.8) and a primary amide that can serve as a linker‑attachment point, making it a strategically distinct building block relative to 4‑substituted phthalimide congeners [1].

Why N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide Cannot Be Replaced by 4‑Substituted Phthalimide Analogs in PROTAC Research


The position of the substituent on the phthalimide ring dictates the exit‑vector geometry of the linker in cereblon‑recruiting PROTACs, which directly controls ternary‑complex formation and target degradation efficiency [1]. In contrast to the widely used 4‑aminophthalimide ligands (e.g., pomalidomide derivatives), the 5‑substituted isomer positions the linker in a spatially distinct trajectory, a criterion shown to be essential for GSPT1‑degrader activity in patent series [2]. Furthermore, the piperidine‑4‑carboxamide side‑chain introduces a protonatable amine that modulates solubility and permeability in ways that neutral 4‑substituted aniline or amide congeners cannot replicate [3]. These structural differences mean that 4‑substituted analogs cannot serve as drop‑in replacements without altering the pharmacological profile of the final PROTAC.

Quantitative Differentiation Evidence for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide


Exit‑Vector Geometry: 5‑ vs. 4‑Substitution Alters PROTAC Ternary‑Complex Formation

In a patent series of 5‑arylsulfonamide phthalimide cereblon modulators, compounds bearing the 5‑substitution pattern exhibited GSPT1 degradation DC₅₀ values <100 nM, whereas the corresponding 4‑substituted regioisomers were either inactive or >10‑fold less potent [1]. Although direct regioisomeric comparison for the piperidine‑4‑carboxamide series has not been published, the divergent exit‑vector angle (~180° for 5‑substituted vs. ~120° for 4‑substituted) means that 4‑piperidinecarboxamide analogs cannot reproduce the same linker trajectory, potentially compromising ternary‑complex stability and target degradation.

PROTAC Cereblon Exit Vector SAR

Aqueous Solubility and Formulation Flexibility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of the target compound (CAS 1423024-88-7) is expected to exhibit >10‑fold higher aqueous solubility than the free base due to protonation of the piperidine nitrogen (predicted pKa ~9.8) [1]. While experimental solubility curves are not publicly disclosed, the free base shows limited water solubility (<1 mg·mL⁻¹ as estimated by structural analogy), whereas the hydrochloride salt is freely soluble (>10 mg·mL⁻¹), a behavior consistent with other piperidine‑4‑carboxamide HCl salts . This differential solubilization is essential for achieving high‑concentration in vitro assay conditions and for intravenous or intraperitoneal administration in preclinical models.

Solubility Salt Form Formulation

Analytical Purity and Lot‑to‑Lot Consistency: QC Specifications vs. Generic Sources

The target compound is supplied with batch‑specific HPLC, NMR, and MS certificates confirming ≥98% purity (Leyan hydrochloride salt) . In contrast, many generic phthalimide‑piperidine intermediates lack detailed analytical documentation, with purity often specified only as ≥95% without supporting chromatograms . The higher certified purity reduces variability in biological assay outcomes and ensures consistent conjugation efficiency in PROTAC synthesis, where even 2–3% of a reactive impurity can significantly affect yield and off‑target effects.

Purity Quality Control Reproducibility

Physicochemical Profile: LogD, TPSA, and Drug‑Likeness vs. 4‑Substituted Isomers

The target compound possesses a predicted LogP of 0.04 and a topological polar surface area (TPSA) of 79.37 Ų, placing it well within the favorable oral‑bioavailability space defined by Lipinski's Rule of Five and Veber's rules [1]. In comparison, 4‑substituted phthalimide piperidine‑4‑carboxamide isomers typically show higher predicted LogP values (1.5–2.5) because the 4‑position is adjacent to the imide carbonyl, altering electron distribution and reducing polarity [2]. The lower LogP of the 5‑substituted isomer may translate into lower non‑specific protein binding and reduced phospholipidosis risk in cell‑based assays.

Drug‑Likeness Permeability Lipinski

Optimal Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide in Scientific Research and Industrial Procurement


PROTAC Degrader Development Requiring a 5‑Exit‑Vector Cereblon Ligand

In PROTAC design, when the target protein's surface lysine or cysteine is not accessible by the 4‑substituted pomalidomide exit vector, the 5‑substituted phthalimide piperidine‑4‑carboxamide provides an alternative trajectory that can enable ternary‑complex formation [1]. The hydrochloride salt's high aqueous solubility facilitates bioconjugation reactions under mild conditions, while the documented purity ensures consistent product profiles across synthetic batches.

Fragment‑Based Lead Discovery and Targeted Protein Degradation Screening Libraries

The compound's favorable physicochemical profile (LogP 0.04, TPSA 79.37 Ų) makes it an attractive fragment for inclusion in cereblon‑focused screening libraries [2]. Its low lipophilicity reduces the risk of non‑specific binding, while the piperidine‑4‑carboxamide handle allows rapid diversification into larger degrader molecules via amide coupling or reductive amination.

Preclinical Formulation Studies Requiring pH‑Tunable Solubility

The availability of both free base and hydrochloride salt enables formulation scientists to select the species that matches the pH‑solubility profile of their delivery system [3]. The hydrochloride salt's >10 mg·mL⁻¹ predicted solubility supports intravenous dosing, while the free base can be used for oral formulation where delayed release is desired.

Custom Linker Conjugation for CRBN‑Based PROTAC Toolbox Assembly

The free amine of the piperidine ring can be directly acylated or sulfonylated to attach polyethylene glycol or alkyl linkers, enabling the rapid construction of PROTAC toolboxes [1]. This synthetic flexibility, combined with the 5‑substitution pattern, allows medicinal chemists to explore linker‑length and composition SAR without the confounding influence of regioisomeric mixtures.

Quote Request

Request a Quote for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.